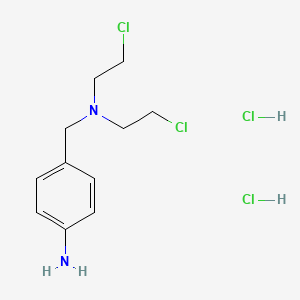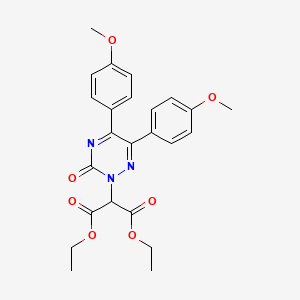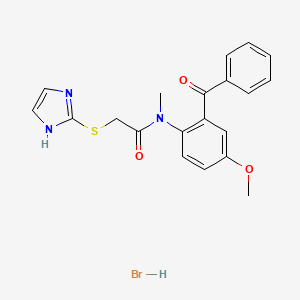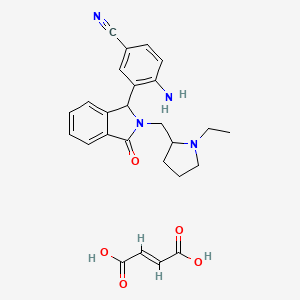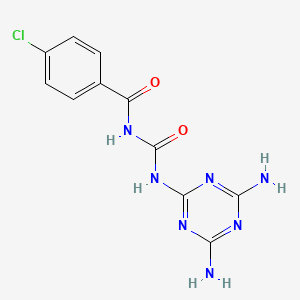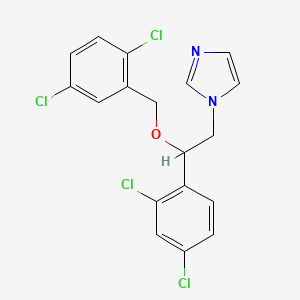
trans-Piperitone epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Piperitone epoxide: is an organic compound with the molecular formula C10H16O2 . It is a stereoisomer of piperitone epoxide and is known for its presence in the essential oils of various aromatic plants, particularly those in the Mentha genus. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-Piperitone epoxide can be synthesized through the epoxidation of piperitenone. This process involves the reaction of piperitenone with an oxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid), under controlled conditions. The reaction typically proceeds at room temperature and yields the epoxide as a racemic mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of essential oils from plants like Mentha spicata (spearmint), followed by purification processes such as column chromatography to isolate the desired epoxide .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Piperitone epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of halohydrins or other substituted products
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the epoxide to alcohols.
Substitution: Hydrogen halides (e.g., HCl, HBr) for nucleophilic substitution reactions
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Halohydrins: Produced through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
trans-Piperitone epoxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Industry: Utilized in the flavor and fragrance industry due to its presence in essential oils.
Wirkmechanismus
The mechanism of action of trans-piperitone epoxide involves its interaction with cellular components, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, enhancing the efficacy of antibiotics . In cancer research, the compound induces differentiation in cancer cells, potentially through the modulation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
cis-Piperitone epoxide: Another stereoisomer of piperitone epoxide with different spatial arrangement.
Piperitenone oxide: A related compound with similar structural features but different functional groups.
Uniqueness: trans-Piperitone epoxide is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Its distinct epoxide ring structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies .
Eigenschaften
CAS-Nummer |
4713-37-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m1/s1 |
InChI-Schlüssel |
IAFONZHDZMCORS-FKTZTGRPSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@@]2([C@H](C1=O)O2)C |
Kanonische SMILES |
CC(C)C1CCC2(C(C1=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


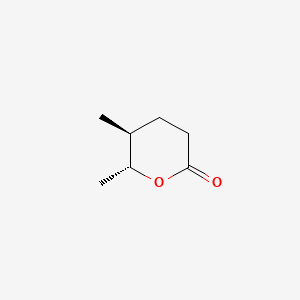
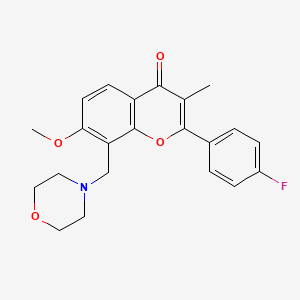
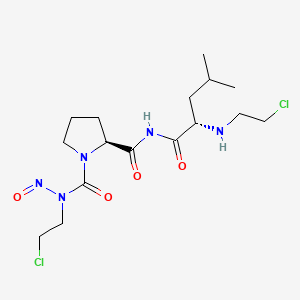

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
